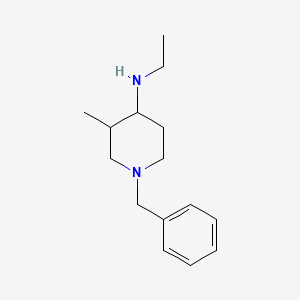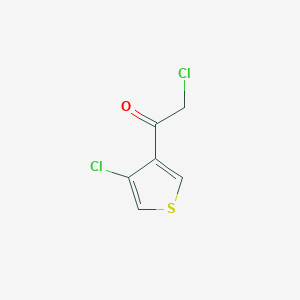
2-Chloro-1-(4-chloro-3-thienyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and two chlorine atoms attached to the ethanone structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone typically involves the chlorination of 1-(4-chloro-3-thienyl)-ethanone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete chlorination. The general reaction scheme is as follows:
[ \text{1-(4-chloro-3-thienyl)-ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-chloro-3-thienyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(4-chloro-3-thienyl)-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chloro-3-thienyl)-ethanone: Lacks the additional chlorine atom, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-chloro-3-thienyl)-ethanone: Contains a bromine atom instead of a chlorine atom, which can lead to different reactivity and applications.
2-Chloro-1-(3-thienyl)-ethanone: Lacks the additional chlorine atom on the thienyl ring, affecting its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is unique due to the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions
Propriétés
Numéro CAS |
342402-24-8 |
|---|---|
Formule moléculaire |
C6H4Cl2OS |
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
2-chloro-1-(4-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-1-6(9)4-2-10-3-5(4)8/h2-3H,1H2 |
Clé InChI |
FODULVJWIHXFJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

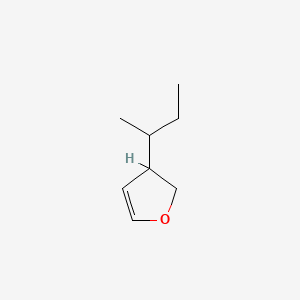
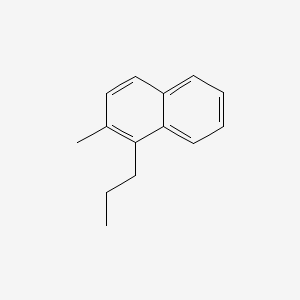
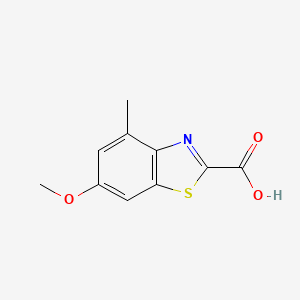
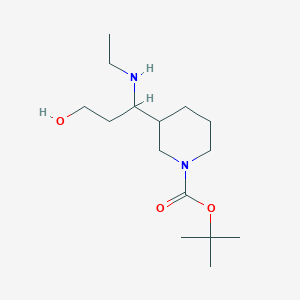
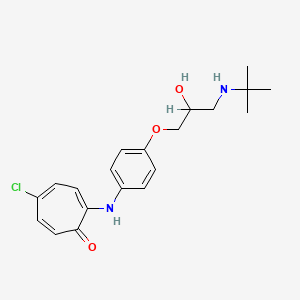
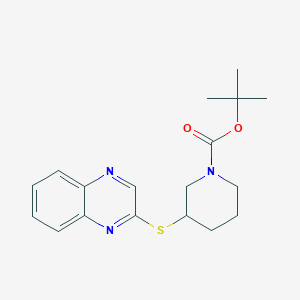
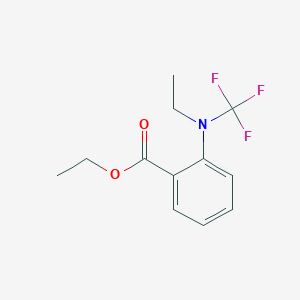

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

